molecular formula C22H23N5O B11090916 3-(4-Benzylpiperazin-1-yl)-5-methylpyridazino[3,4-b][1,4]benzoxazine

3-(4-Benzylpiperazin-1-yl)-5-methylpyridazino[3,4-b][1,4]benzoxazine

Cat. No.: B11090916
M. Wt: 373.5 g/mol
InChI Key: KKEGVNCPHQPGEI-UHFFFAOYSA-N
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Description

3-(4-BENZYLPIPERAZINO)-5-METHYL-5H-PYRIDAZINO[3,4-B][1,4]BENZOXAZINE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by the presence of a benzylpiperazine moiety attached to a pyridazino-benzoxazine core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BENZYLPIPERAZINO)-5-METHYL-5H-PYRIDAZINO[3,4-B][1,4]BENZOXAZINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-BENZYLPIPERAZINO)-5-METHYL-5H-PYRIDAZINO[3,4-B][1,4]BENZOXAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Mechanism of Action

The mechanism of action of 3-(4-BENZYLPIPERAZINO)-5-METHYL-5H-PYRIDAZINO[3,4-B][1,4]BENZOXAZINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-BENZYLPIPERAZINO)-5-METHYL-5H-PYRIDAZINO[3,4-B][1,4]BENZOXAZINE is unique due to its specific combination of a benzylpiperazine moiety with a pyridazino-benzoxazine core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-5-methylpyridazino[3,4-b][1,4]benzoxazine

InChI

InChI=1S/C22H23N5O/c1-25-18-9-5-6-10-20(18)28-22-19(25)15-21(23-24-22)27-13-11-26(12-14-27)16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3

InChI Key

KKEGVNCPHQPGEI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2OC3=NN=C(C=C31)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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